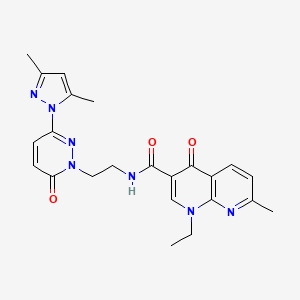![molecular formula C16H21NO2S B2364736 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 2034208-05-2](/img/structure/B2364736.png)
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone is a chemical compound that has been widely studied in scientific research. It is commonly referred to as TAIBP, and its chemical formula is C20H25NO2S. TAIBP has been found to have potential applications in the field of medicine, specifically in the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
Advanced Building Blocks for Drug Discovery Research has highlighted the importance of intramolecular photochemical [2+2]-cyclization in synthesizing advanced building blocks for drug discovery. A notable example is the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline, which is instrumental in exploring new avenues in medicinal chemistry (Druzhenko et al., 2018).
Visible-Light Photocycloaddition for Synthesis The application of visible-light photocycloaddition, mediated by flavins, in cyclizing nitrogen- and sulfur-containing dienes has been shown to be effective for synthesizing phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their corresponding quaternary salts. This method uses visible light (400 nm) for cycloadditions, offering a practical approach to synthesizing biologically active or chiral spiro ammonium salts (Jirásek et al., 2017).
Synthesis of Ethanoproline A novel approach to synthesizing 2-azabicyclo[2.2.1]heptane-1-carboxylic acid (2,4-ethanoproline) from (2S,4R)-4-hydroxyproline has been reported, offering a strategic route with a 22% total yield. This synthesis route underscores the versatility of bicyclic scaffolds in synthesizing complex molecules (Grygorenko et al., 2009).
Pharmacological Study of Schiff Base Derivative A study has synthesized a novel Schiff base derivative of amoxicillin, exhibiting significant antibacterial and fungicidal activities. This underscores the potential of incorporating bicyclic scaffolds into antimicrobial agents (Al-Masoudi et al., 2015).
Beta-Lactamase Inhibitor CP-45,899 CP-45,899, a beta-lactamase inhibitor, has been identified as an effective agent in extending the antibacterial spectrum of beta-lactams. Its ability to inhibit various bacterial penicillinases and cephalosporinases highlights the significance of bicyclic compounds in combating resistant bacterial strains (English et al., 1978).
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylphenoxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-11(2)12-3-5-14(6-4-12)19-9-16(18)17-8-15-7-13(17)10-20-15/h3-6,11,13,15H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDDUBSCAXGARF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CC3CC2CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2364657.png)

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2364660.png)
![N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2364663.png)

![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2364665.png)
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide](/img/structure/B2364666.png)

![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid](/img/structure/B2364668.png)

![3-(3-fluorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2364671.png)
![2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2364672.png)
